molecular formula C19H19NO5S2 B2873708 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428351-04-5

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2873708
CAS No.: 1428351-04-5
M. Wt: 405.48
InChI Key: HBFUTGUMNCGFIY-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a furan-3-ylmethyl group and a thiophen-2-yl ethyl side chain. This structural combination introduces heterocyclic diversity (furan and thiophene) and a rigid dioxane ring system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c21-27(22,17-3-4-18-19(12-17)25-10-9-24-18)20(13-15-6-8-23-14-15)7-5-16-2-1-11-26-16/h1-4,6,8,11-12,14H,5,7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFUTGUMNCGFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings and a sulfonamide group. Its molecular formula is C16H19N1O3S1C_{16}H_{19}N_{1}O_{3}S_{1}, with a molecular weight of approximately 319.39 g/mol. The presence of furan and thiophene rings contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with various receptors, influencing cellular responses.
  • Antioxidant Activity : The presence of heteroatoms in its structure may endow it with antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound in various contexts:

Anticancer Activity

Several studies have reported on the anticancer potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC3) cancer cells. IC50 values ranged from 0.67 µM to 4.18 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µM)
    Compound AMCF71.18 ± 0.14
    Compound BHCT1160.67
    Compound CPC30.80
  • Mechanistic Insights : Molecular docking studies suggested strong binding affinities to targets such as EGFR and IL-6, reinforcing the hypothesis that these compounds can modulate critical signaling pathways in cancer cells .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Studies

A notable case study involved the synthesis and evaluation of a related compound in treating SARS-CoV-2 infections. The study highlighted the structural similarities and potential for repurposing existing compounds for antiviral applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the dihydrobenzo[b][1,4]dioxine scaffold. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Substituents Reported Use/Activity Reference
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Furan-3-ylmethyl, thiophen-2-yl ethyl Not explicitly reported N/A
4f () : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Spiro-annulated isoxazoline ring Antiviral (Tick-borne encephalitis, West Nile)
Flutolanil () : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, 3-isopropoxyphenyl Fungicide
Furilazole () : 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine Oxazolidine Dichloroacetyl, furan-2-yl Herbicide safener

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The dihydrobenzo[b][1,4]dioxine core and sulfonamide group likely confer moderate aqueous solubility, akin to 4f , which formed crystalline solids (m.p. 191–193°C) .

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